

mass spectrometry of 1-Fluoro-4-iodobenzene

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Compound of Interest

Compound Name: 1-Fluoro-4-iodobenzene

Cat. No.: B1293370

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An In-depth Technical Guide to the Mass Spectrometry of **1-Fluoro-4-iodobenzene**

Introduction

1-Fluoro-4-iodobenzene (C₆H₄FI) is an aromatic organic compound containing both fluorine and iodine substituents on a benzene ring.[1][2] It serves as a versatile building block in organic synthesis, particularly in the preparation of various derivatives through reactions like the Suzuki coupling.[3][4] Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. This guide provides a detailed overview of the mass spectrometric analysis of **1-Fluoro-4-iodobenzene**, focusing on the widely used Electron Ionization (EI) method.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[5][6] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[6][7] Due to the high energy involved, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.[5][8] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like **1-Fluoro-4-iodobenzene** is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve a small quantity of **1-Fluoro-4-iodobenzene** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Ensure the final concentration is appropriate for GC-MS analysis (typically in the low ppm range).

2. Gas Chromatography (GC) Conditions:

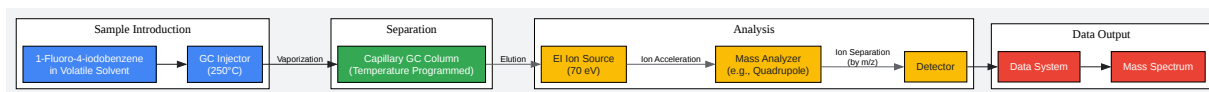
- Injector: Split/splitless injector, typically operated at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure separation from any impurities.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.^[6]
- Source Temperature: Typically maintained around 230°C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 250 amu) to capture the molecular ion and all relevant

fragments.

Experimental Workflow Diagram



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Caption: Workflow for the analysis of **1-Fluoro-4-iodobenzene** by GC-MS.

Data Presentation: Mass Spectrum of 1-Fluoro-4-iodobenzene

The mass spectrum of **1-Fluoro-4-iodobenzene** is characterized by several key peaks. The quantitative data for the primary ions are summarized below, based on information from the NIST Mass Spectrometry Data Center.^{[1][2]}

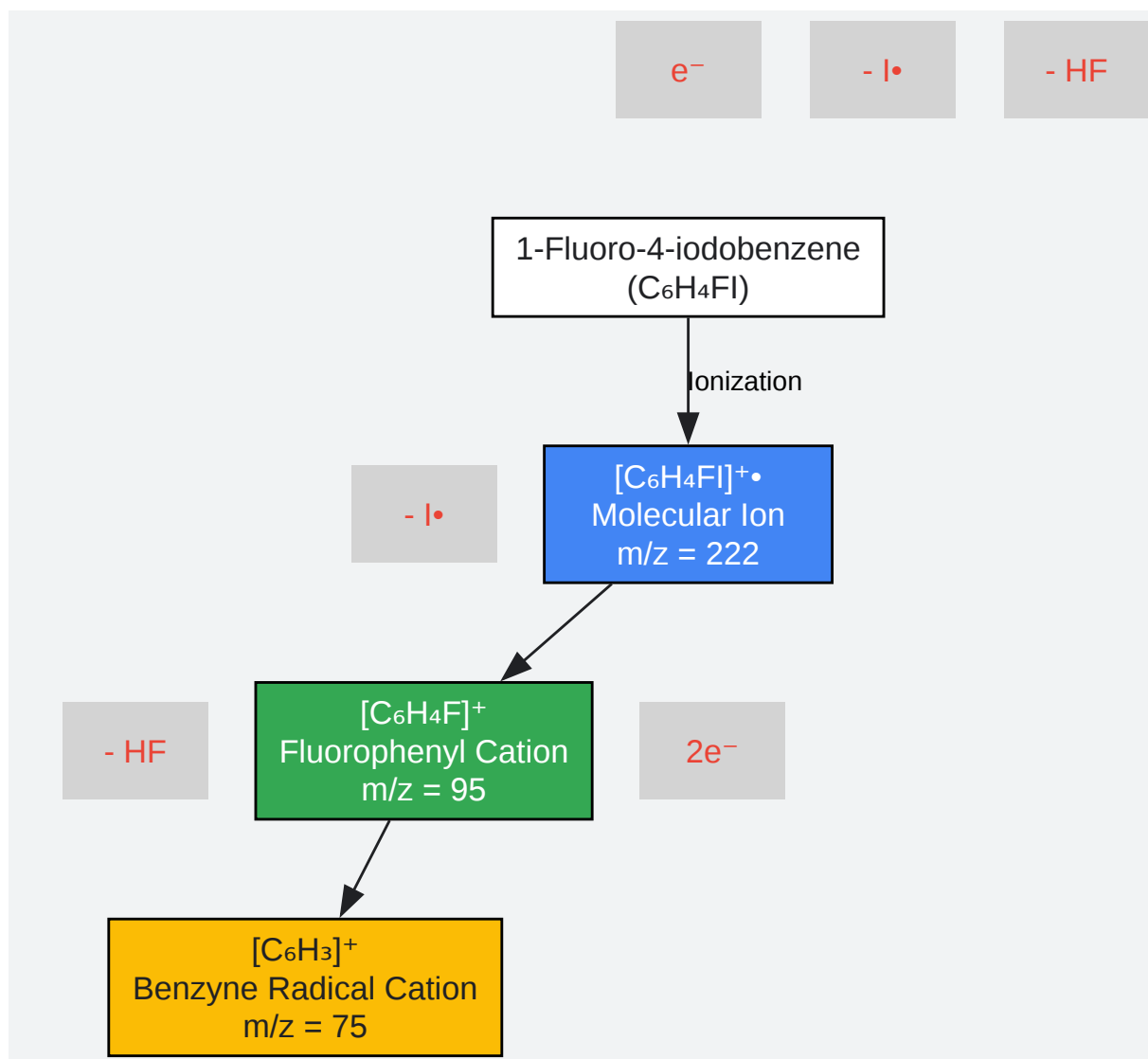
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Ion Identity
222	100	[C ₆ H ₄ FI] ⁺ • (Molecular Ion)
95	60-70	[C ₆ H ₄ F] ⁺
75	25-35	[C ₆ H ₃] ⁺

Note: Relative intensities can vary slightly between instruments.

Fragmentation Pathway Analysis

The fragmentation of **1-Fluoro-4-iodobenzene** in an EI source is a direct process governed by the relative strengths of the chemical bonds.

- **Molecular Ion Formation (m/z 222):** The initial event is the removal of a single electron from the molecule to form the molecular ion, $[\text{C}_6\text{H}_4\text{FI}]^{+\bullet}$. This ion is observed as the base peak (most intense peak) in the spectrum, indicating its relative stability compared to its fragments.^{[1][9]} The exact mass of **1-Fluoro-4-iodobenzene** is 221.93418 Da.^[1]
- **Formation of the Fluorophenyl Cation (m/z 95):** The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Fluorine (C-F) and Carbon-Carbon (C-C) bonds within the benzene ring. Consequently, the most favorable fragmentation pathway is the homolytic cleavage of the C-I bond. This results in the loss of a neutral iodine radical ($\text{I}\bullet$) and the formation of the fluorophenyl cation, $[\text{C}_6\text{H}_4\text{F}]^+$. This fragment appears as a major peak at m/z 95.^{[1][9]}
- **Formation of the Benzyne Radical Cation (m/z 75):** Further fragmentation can occur from the fluorophenyl cation (m/z 95) through the loss of a neutral hydrogen fluoride (HF) molecule, although a more direct fragmentation from another pathway could also lead to ions at m/z 75, such as the loss of a C_2H_2 molecule from the $[\text{C}_6\text{H}_4\text{F}]^+$ fragment. The peak at m/z 75 corresponds to the $[\text{C}_6\text{H}_3]^+$ ion.^{[1][9]}



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Caption: Primary fragmentation pathway of **1-Fluoro-4-iodobenzene** in EI-MS.

Conclusion

The mass spectrum of **1-Fluoro-4-iodobenzene** is clearly defined and highly characteristic. The analysis via Electron Ionization Mass Spectrometry reveals a stable molecular ion at m/z 222, which serves as the base peak. The primary fragmentation is dominated by the cleavage of the weak carbon-iodine bond, leading to a prominent fragment at m/z 95. This straightforward fragmentation pattern allows for unambiguous identification of the compound and provides a clear example of how bond energies dictate fragmentation processes in mass spectrometry. This makes EI-MS an indispensable tool for researchers and professionals working with halogenated aromatic compounds.

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